molecular formula C25H21FN4O2 B11478521 4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11478521
M. Wt: 428.5 g/mol
InChI Key: ZXNUVAGMFKFYEO-UHFFFAOYSA-N
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Description

4-{4-[(2-Fluorophenyl)methoxy]phenyl}-3-(phenylamino)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Fluorophenyl)methoxy]phenyl}-3-(phenylamino)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl and phenylamino groups via nucleophilic substitution reactions.

    Methoxylation: Introduction of the methoxy group through methylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Fluorophenyl)methoxy]phenyl}-3-(phenylamino)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

4-{4-[(2-Fluorophenyl)methoxy]phenyl}-3-(phenylamino)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets and pathways.

    Chemical Research: The compound serves as a model for studying the reactivity and properties of pyrazolo[3,4-b]pyridine derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-{4-[(2-Fluorophenyl)methoxy]phenyl}-3-(phenylamino)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl Derivatives: Compounds containing the fluorophenyl group with different core structures.

    Phenylamino Derivatives: Compounds with the phenylamino group attached to various cores.

Uniqueness

4-{4-[(2-Fluorophenyl)methoxy]phenyl}-3-(phenylamino)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to the specific combination of functional groups and the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H21FN4O2

Molecular Weight

428.5 g/mol

IUPAC Name

3-anilino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C25H21FN4O2/c26-21-9-5-4-6-17(21)15-32-19-12-10-16(11-13-19)20-14-22(31)28-25-23(20)24(29-30-25)27-18-7-2-1-3-8-18/h1-13,20H,14-15H2,(H3,27,28,29,30,31)

InChI Key

ZXNUVAGMFKFYEO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NN=C2NC1=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5F

Origin of Product

United States

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